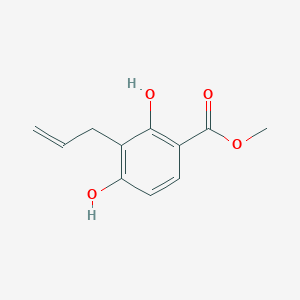

Methyl 3-allyl-2,4-dihydroxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-allyl-2,4-dihydroxybenzoate is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

Methyl 3-allyl-2,4-dihydroxybenzoate has been investigated for its biological activities, particularly its antioxidant properties. Studies have shown that phenolic compounds like this compound exhibit notable hydrophilic oxygen radical absorbance capacity (ORAC) values, indicating their potential as antioxidant agents in pharmaceutical formulations . Additionally, derivatives of hydroxybenzoates are known to possess anti-inflammatory and anticancer properties, making them candidates for drug development .

Case Study: Anticancer Activity

In a study focusing on the cytotoxic effects of various hydroxybenzoates on cancer cell lines, this compound demonstrated significant inhibitory effects on HepG2 human hepatocellular carcinoma cells. The compound was tested using the MTT assay to assess cell viability, revealing a dose-dependent response that supports its potential as an anticancer agent .

Material Science Applications

The compound's unique chemical structure allows it to be used as a building block in the synthesis of advanced materials. Its allyl group can participate in polymerization reactions, leading to the formation of novel polymers with tailored properties.

This compound serves as an important intermediate in organic synthesis. Its reactivity allows for diverse transformations that can yield valuable compounds.

Synthetic Pathways

- Allylation Reactions : The allyl group can be used in nucleophilic substitution reactions to form more complex structures.

- Esterification : The hydroxyl groups can undergo esterification reactions to produce various esters with different functionalities.

- Cyclization : Under specific conditions, this compound can participate in cyclization reactions leading to cyclic compounds with potential biological activity.

Case Study: Synthesis of Novel Esters

A recent study demonstrated the use of this compound in synthesizing novel esters through a one-pot reaction involving acyl chlorides and catalytic amounts of base. This method yielded esters with improved solubility and bioactivity compared to traditional methods .

化学反応の分析

Allyl Group Functionalization

The allyl moiety undergoes selective reactions, including oxidation and radical-mediated processes:

Sharpless Asymmetric Dihydroxylation

The allyl group can be converted to a vicinal diol via Sharpless asymmetric dihydroxylation. This stereoselective reaction uses osmium tetroxide (OsO₄) and chiral ligands to yield enantiomerically enriched diols, critical for synthesizing chiral intermediates .

Radical-Mediated β-Scission

Under free-radical polymerization conditions (e.g., with dicumyl peroxide initiators at 130°C), allyl groups may undergo β-scission. For example:

-

Cumyloxy radicals (from peroxide decomposition) abstract allylic hydrogens, forming resonance-stabilized allyl radicals .

-

Subsequent β-scission generates methyl radicals, which initiate polymerization or form acetophenone derivatives .

Hydroxyl Group Reactivity

The 2,4-dihydroxy groups participate in protection/deprotection and coupling reactions:

Protection as Allyl Ethers

Hydroxyl groups are often protected using allyl bromide under basic conditions (K₂CO₃, DMF, 60°C), forming bis-allyl ether derivatives. This strategy prevents unwanted side reactions during subsequent steps .

Example Protocol

| Step | Conditions | Yield |

|---|---|---|

| Allylation | K₂CO₃, DMF, 60°C, 3h | 85% |

| Deprotection | Pd(PPh₃)₄, NaBH₄, THF | 90% |

Esterification and Transesterification

The phenolic hydroxyl groups react with activated esters (e.g., 4-nitrophenyl esters) in the presence of DCC/DMAP, forming stable aromatic esters . Transesterification with methanol under acidic or basic conditions is also feasible .

Ester Group Transformations

The methyl ester undergoes hydrolysis and decarboxylation:

Saponification

Treatment with NaOH (4N, dioxane/H₂O, 60°C) cleaves the ester to yield 3-allyl-2,4-dihydroxybenzoic acid. This reaction is essential for generating carboxylate intermediates for further coupling .

Decarboxylation

Under thermal or photolytic conditions, the carboxylic acid derivative undergoes decarboxylation, forming 3-allyl-1,2,4-trihydroxybenzene derivatives .

Polymerization Behavior

While direct polymerization of allyl esters is challenging due to steric hindrance, indirect pathways exist:

-

Radical Propagation : Allyl radicals generated via β-scission initiate oligomerization, producing low-molecular-weight polymers (DP 8–10) .

-

Electrochemical Polymerization : In the presence of sulfate electrolytes, radical cations form dimeric intermediates (e.g., C–C or C–O coupled products), enabling step-growth polymerization .

Spectroscopic Characterization

Key data for derivatives include:

特性

CAS番号 |

79557-59-8 |

|---|---|

分子式 |

C11H12O4 |

分子量 |

208.21 g/mol |

IUPAC名 |

methyl 2,4-dihydroxy-3-prop-2-enylbenzoate |

InChI |

InChI=1S/C11H12O4/c1-3-4-7-9(12)6-5-8(10(7)13)11(14)15-2/h3,5-6,12-13H,1,4H2,2H3 |

InChIキー |

MQVLGWJNQVUNCV-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C(=C(C=C1)O)CC=C)O |

正規SMILES |

COC(=O)C1=C(C(=C(C=C1)O)CC=C)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。